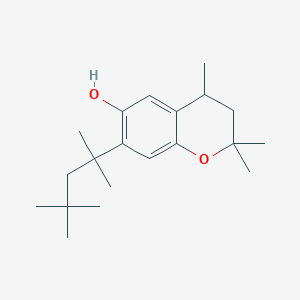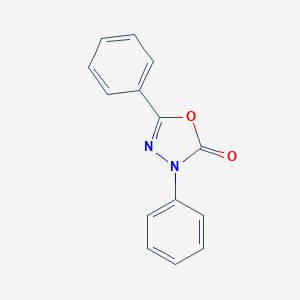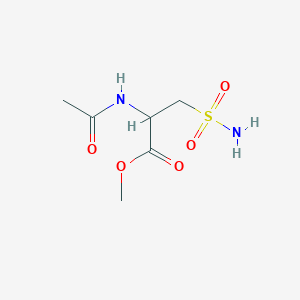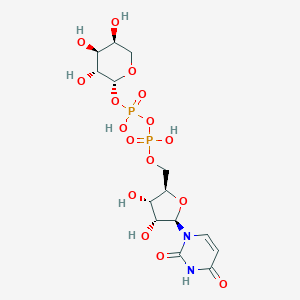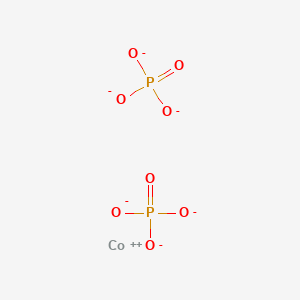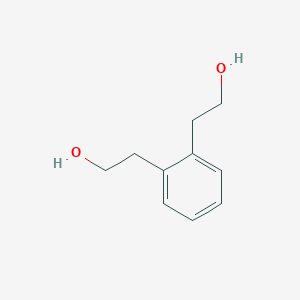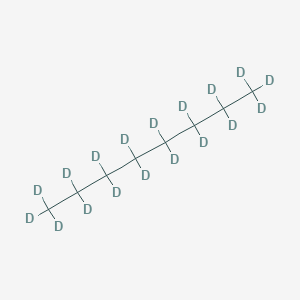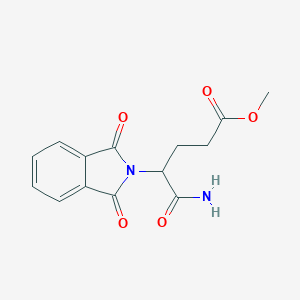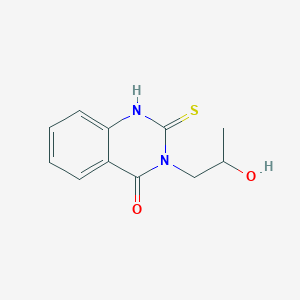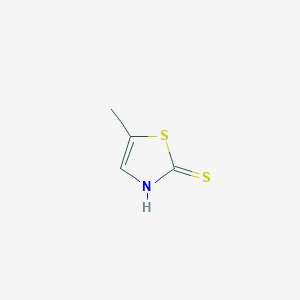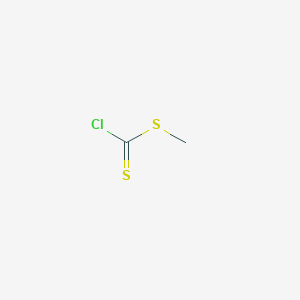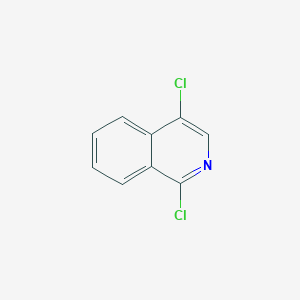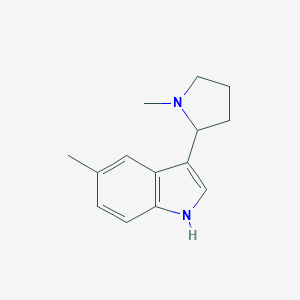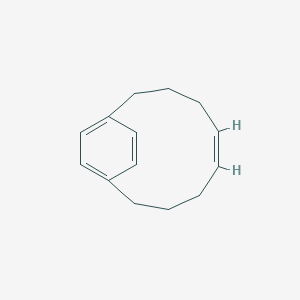
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-, also known as quadricyclane, is a bicyclic compound with a unique structure that has attracted significant attention in the scientific community. This compound has a wide range of potential applications in various fields, including material science, chemistry, and biology.
作用機序
The mechanism of action of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is based on its unique structure, which allows it to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This reaction causes a change in the molecular shape of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e, which can be used to trigger various biological and chemical processes. For example, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways.
生化学的および生理学的効果
Quadricyclane has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the activity of ion channels and receptors, which can be used to regulate cellular signaling pathways. In vivo studies have shown that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the behavior of animals, including fruit flies and mice. These studies suggest that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential as a tool for studying biological systems.
実験室実験の利点と制限
One of the main advantages of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This property allows Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e to be used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways. However, one of the limitations of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its sensitivity to light. This can make it challenging to work with in the laboratory, and it requires careful handling to avoid unintended activation.
将来の方向性
There are several future directions for the study of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. One potential application is in the development of photoswitchable drugs, which can be used to control the activity of specific cellular targets. Another potential application is in the development of molecular machines and switches, which can be used to perform specific tasks in a controlled manner. Additionally, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e could be used as a tool for studying biological systems, including the regulation of cellular signaling pathways and the behavior of animals. Overall, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential for a wide range of applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is a unique bicyclic compound with significant potential for various applications in material science, chemistry, and biology. Its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light makes it a valuable tool for studying biological systems and developing photoswitchable drugs and molecular machines. However, its sensitivity to light also presents challenges in the laboratory. Further research is needed to fully explore the potential of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e and its applications in various fields.
合成法
The synthesis of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e involves the conversion of norbornadiene to Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e through a photochemical reaction. This reaction is initiated by ultraviolet light, which causes the norbornadiene molecule to undergo a [2+2] cycloaddition reaction, resulting in the formation of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. This synthesis method has been widely used in the laboratory, and it is a relatively simple and efficient way to produce Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e.
科学的研究の応用
Quadricyclane has been extensively studied for its potential applications in various fields. In material science, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a building block for the synthesis of molecular machines and switches. In chemistry, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a precursor for the synthesis of other compounds, including cyclooctatetraene. In biology, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been studied for its potential use as a photoswitchable ligand for ion channels and receptors.
特性
CAS番号 |
19041-50-0 |
|---|---|
製品名 |
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)- |
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
(5Z)-bicyclo[8.2.2]tetradeca-1(12),5,10,13-tetraene |
InChI |
InChI=1S/C14H18/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h1-2,9-12H,3-8H2/b2-1- |
InChIキー |
FGKPGTMPKFMBDZ-UPHRSURJSA-N |
異性体SMILES |
C1C/C=C\CCCC2=CC=C(C1)C=C2 |
SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
正規SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
同義語 |
(E)-Bicyclo[8.2.2]tetradeca-5,10,12(1),13-tetraene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



